Physicochemical Property Differences: 5-(Bromomethyl)benzofuran vs. 5-(Bromomethyl)-2,3-dihydrobenzofuran
The aromatic 5-(bromomethyl)benzofuran exhibits a calculated LogP of 3.33, compared to the dihydro analog 5-(bromomethyl)-2,3-dihydrobenzofuran which has a calculated XLogP3 of 2.7 [1]. This 0.63-unit difference in LogP corresponds to an approximately 4.3-fold difference in theoretical octanol-water partition coefficient, which significantly influences the lipophilicity-driven properties of downstream synthesized molecules . Additionally, the topological polar surface area (TPSA) differs between these compounds, with the aromatic benzofuran having a TPSA of 13.1 Ų versus 9.2 Ų for the dihydro analog [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 3.33 (calculated) |
| Comparator Or Baseline | 5-(Bromomethyl)-2,3-dihydrobenzofuran: XLogP3 2.7 (calculated) |
| Quantified Difference | ΔLogP = 0.63 (approximately 4.3-fold difference in partition coefficient) |
| Conditions | ACD/Labs Percepta Platform calculated values; standard conditions |
Why This Matters
The higher LogP of 5-(bromomethyl)benzofuran translates to greater membrane permeability potential for derived drug candidates, making it preferable for CNS-targeting or intracellular target programs requiring enhanced passive diffusion, while the dihydro analog may be more suitable for polar-target engagement programs where lower lipophilicity is desired to mitigate off-target binding risks.
- [1] Kuujia. 5-(Bromomethyl)-2,3-dihydro-benzofuran. CAS 196598-26-2. XLogP3: 2.7. Accessed 2026. View Source
